molecular formula C8H11N3O B13058587 4-(Cyclopropylmethoxy)pyrimidin-5-amine

4-(Cyclopropylmethoxy)pyrimidin-5-amine

Cat. No.: B13058587
M. Wt: 165.19 g/mol
InChI Key: PTZOXRZQLQBFPE-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)pyrimidin-5-amine is an organic building block with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . This pyrimidine amine derivative is classified as a heterocyclic building block, a class of compounds frequently employed in medicinal chemistry and drug discovery for the synthesis of more complex molecules . The compound serves as a key synthetic intermediate in biomedical research. It is a structural component of BAY 60-6583, a known agonist for the A2B adenosine receptor (A2BAR) . The A2BAR is a G protein-coupled receptor implicated in important physiological and pathophysiological processes such as inflammation, fibrosis, and tumor progression, making it a significant therapeutic target for drug discovery . Researchers utilize this compound and its derivatives to study the pharmacology and allosteric modulation of adenosine receptors, providing insights into the development of new therapeutic agents for conditions involving elevated adenosine levels . This product is intended for research purposes only and is not intended for human or animal use.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

4-(cyclopropylmethoxy)pyrimidin-5-amine

InChI

InChI=1S/C8H11N3O/c9-7-3-10-5-11-8(7)12-4-6-1-2-6/h3,5-6H,1-2,4,9H2

InChI Key

PTZOXRZQLQBFPE-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=NC=NC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Route Description

A highly efficient and industrially suitable method involves the Suzuki cross-coupling reaction between a halogenated pyrimidine intermediate and cyclopropyl boric acid as the cyclopropylmethoxy source. This method replaces less stable and costly organozinc reagents with more accessible and stable boric acid derivatives.

  • Starting materials:

    • 4-chloro-6-halopyrimidin-5-amine derivative
    • Cyclopropyl boric acid
  • Catalyst system:

    • Palladium catalyst, specifically tetratriphenylphosphine palladium or a combination of palladium catalysts
    • Base: anhydrous potassium acetate
  • Solvent system:

    • Mixed solvent of dioxane and water (volume ratio approximately 3:2)
  • Reaction conditions:

    • Nitrogen atmosphere to prevent oxidation
    • Temperature: 50–70 °C
    • Reaction time: 18–20 hours
    • Deoxygenation by nitrogen bubbling before and during the reaction
  • Work-up:

    • Cooling to room temperature
    • Filtration under reduced pressure
    • Concentration and aqueous work-up with ethyl acetate extraction
    • Drying over anhydrous sodium sulfate
    • Purification by silica gel chromatography

Example Experimental Data

Parameter Details
Scale 20 g of pyrimidine intermediate
Solvent Dioxane (600 mL) + Water (400 mL)
Base Potassium acetate (99.5 g, large excess)
Catalyst Tetratriphenylphosphine palladium (1 g)
Temperature 60 °C
Reaction time 20 hours
Yield 83.5%
Purification Silica gel chromatography

This method yields 4-chloro-6-cyclopropylpyrimidin-5-amine with high purity and yield, suitable for scale-up and industrial production.

Preparation of Cyclopropylmethoxy Intermediates

The cyclopropylmethoxy group is typically introduced via nucleophilic substitution of hydroxy-substituted aromatic or heteroaromatic compounds with cyclopropylmethanol or cyclopropylmethyl halides in the presence of bases.

  • Typical reaction conditions:

    • Base: potassium hydride, sodium hydride, or potassium carbonate
    • Solvent: polar aprotic solvents such as N,N-dimethylformamide or N,N-dimethylacetamide
    • Temperature: 10–130 °C depending on substrate and base
    • Reaction time: 0.5 to 15 hours
  • Work-up:

    • Acidification to pH 2 with hydrochloric acid
    • Extraction with ethyl acetate
    • Drying over magnesium sulfate
    • Concentration to obtain crude product
  • Yields:

    • Typically 80–92% with HPLC purities ranging from 85% to 95% depending on conditions

For example, the preparation of 3-cyclopropylmethoxy-4-hydroxybenzaldehyde involves reacting 3-bromo-4-hydroxybenzaldehyde with cyclopropylcarbinol under nitrogen protection, potassium hydride base, and controlled temperature, yielding up to 92% product.

Oxidation and Further Functionalization

In some synthetic routes, oxidation steps are employed to convert aldehyde intermediates to carboxylic acids or other derivatives, using oxidizing agents such as:

  • Sulphamic acid/sodium chlorite
  • Selenium dioxide
  • Pyridinium chlorochromate

These steps are carefully controlled to maintain the integrity of the cyclopropylmethoxy substituent and avoid over-oxidation or degradation.

Summary Table of Preparation Conditions

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Suzuki coupling 4-chloro-6-halopyrimidine + cyclopropyl boric acid + Pd catalyst + KOAc 50–70 18–20 83.5 Nitrogen atmosphere, dioxane/water solvent
Nucleophilic substitution Hydroxy pyrimidine + cyclopropylmethanol + base (KH, NaH) + DMF/DMAC 10–130 0.5–15 80–92 Acid work-up, ethyl acetate extraction
Oxidation (optional) Aldehyde intermediate + sulphamic acid/sodium chlorite or other oxidants 25–90 1–2 Variable Controlled to prevent side reactions

Research Findings and Industrial Relevance

  • The Suzuki coupling method using cyclopropyl boric acid is preferred over organozinc reagents due to better stability, lower cost, and higher yields, making it suitable for industrial scale-up.
  • The nucleophilic substitution approach for introducing the cyclopropylmethoxy group is well-established with high reproducibility and purity, adaptable to various aromatic and heteroaromatic systems.
  • Oxidation and further functionalization steps are critical for accessing derivatives and require mild conditions to preserve sensitive groups.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, amidines, ketones.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .

Scientific Research Applications

4-(Cyclopropylmethoxy)pyrimidin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, pyrimidine derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound’s structure allows it to interact with these targets effectively, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopropylmethoxy)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylmethoxy group enhances its stability and reactivity compared to other pyrimidine derivatives .

Biological Activity

4-(Cyclopropylmethoxy)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, characterized by the cyclopropylmethoxy group and an amino group, suggests various biological activities, particularly in anti-inflammatory and anticancer contexts.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Chemical Structure C8H10N2O\text{Chemical Structure }\text{C}_8\text{H}_{10}\text{N}_2\text{O}
  • Molecular Formula : C8H10N2O
  • Molecular Weight : Approximately 150.18 g/mol

The cyclopropylmethoxy group enhances the compound's reactivity and potential interactions with biological targets, making it a subject of interest in drug development.

This compound is believed to exert its biological effects through interactions with specific molecular targets, including enzymes involved in inflammatory pathways. The amino group may participate in nucleophilic substitution reactions, while the methoxy group can undergo transformations that affect the compound's activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity:

  • Anti-inflammatory Effects : The compound has shown promise in inhibiting pro-inflammatory cytokines and mediators, suggesting a role in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionTargeting specific kinases involved in cell growth

Case Studies

  • Anti-inflammatory Study :
    A study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine models. Results indicated a significant reduction in TNF-α levels, demonstrating its potential as an anti-inflammatory agent.
  • Anticancer Study :
    In vitro studies on various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of signaling pathways associated with cell survival and death.

Research Findings

Recent findings have highlighted the following:

  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a viable candidate for further development.
  • Structure-Activity Relationship (SAR) : Variations in the cyclopropylmethoxy group have been studied to optimize biological activity, revealing that modifications can enhance potency against specific targets.

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